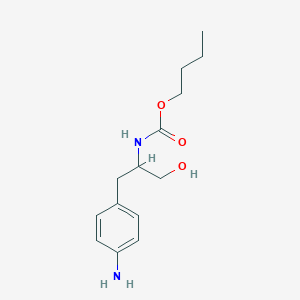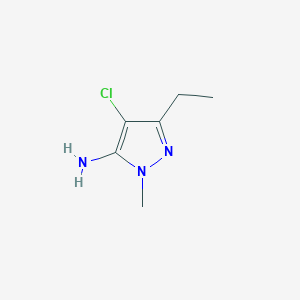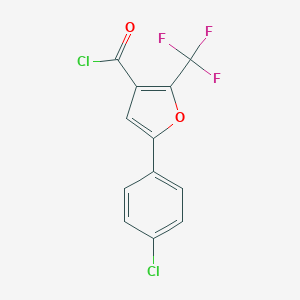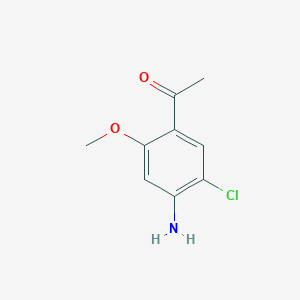
1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone, also known as ACE, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of 2-methoxyphenylacetone and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone is not fully understood, but it is believed to act as a monoamine oxidase inhibitor (MAOI). This means that it inhibits the activity of the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone increases the levels of these neurotransmitters in the brain, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and decreased anxiety. 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone in lab experiments is its potential as a building block for the synthesis of other compounds. It has also been shown to have various biochemical and physiological effects, making it a useful tool for studying the effects of neurotransmitters on the brain. However, one limitation of using 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone in lab experiments is its potential toxicity. It has been shown to have toxic effects on liver cells and may have other toxic effects that have not yet been fully studied.
Future Directions
There are many potential future directions for research on 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone. One area of research could be the development of new drugs based on 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone or its derivatives. Another area of research could be the study of 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone's potential as a treatment for neurodegenerative diseases such as Parkinson's disease. Additionally, further studies could be conducted to fully understand the mechanism of action and potential toxic effects of 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone.
Scientific Research Applications
1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone has been used in various scientific research studies due to its potential as a building block for the synthesis of other compounds. It has been used in the development of new drugs and as a precursor for the synthesis of other pharmaceutical compounds. 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone has also been studied for its potential use in the treatment of various diseases and disorders such as depression, anxiety, and Parkinson's disease.
properties
CAS RN |
166816-08-6 |
|---|---|
Product Name |
1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone |
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-(4-amino-5-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
BFJWCRGCFOZETK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1OC)N)Cl |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)N)Cl |
synonyms |
1-(4-Amino-5-chloro-2-methoxy-phenyl)-ethanone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)



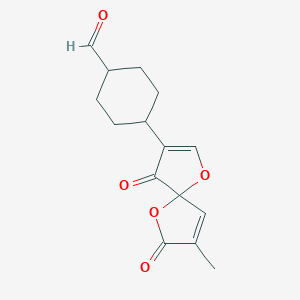
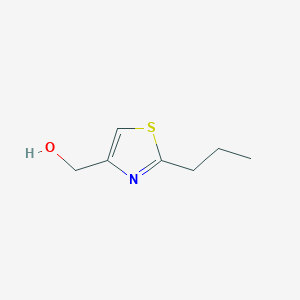
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)

